molecular formula C15H16Cl3N5O2 B13788663 7,8-Dichloro-10-(3-(dimethylamino)propyl)isoalloxazine hydrochloride CAS No. 97864-38-5

7,8-Dichloro-10-(3-(dimethylamino)propyl)isoalloxazine hydrochloride

Katalognummer: B13788663
CAS-Nummer: 97864-38-5
Molekulargewicht: 404.7 g/mol
InChI-Schlüssel: HNRHHFLHZSXOJL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7,8-Dichloro-10-(3-(dimethylamino)propyl)isoalloxazine hydrochloride (referred to as DFE000 in industrial safety literature) is a synthetic isoalloxazine derivative characterized by:

  • Core structure: A planar isoalloxazine ring system substituted with chlorine atoms at positions 7 and 6.
  • Side chain: A 3-(dimethylamino)propyl group at position 10, protonated as a hydrochloride salt to enhance solubility.
  • Toxicity profile: Acute toxicity via intraperitoneal, subcutaneous, and intravenous routes, with thermal decomposition releasing toxic nitrogen oxides (NOx) and chlorine gas (Cl⁻) .

Eigenschaften

CAS-Nummer

97864-38-5

Molekularformel

C15H16Cl3N5O2

Molekulargewicht

404.7 g/mol

IUPAC-Name

3-(7,8-dichloro-2,4-dioxobenzo[g]pteridin-10-yl)propyl-dimethylazanium;chloride

InChI

InChI=1S/C15H15Cl2N5O2.ClH/c1-21(2)4-3-5-22-11-7-9(17)8(16)6-10(11)18-12-13(22)19-15(24)20-14(12)23;/h6-7H,3-5H2,1-2H3,(H,20,23,24);1H

InChI-Schlüssel

HNRHHFLHZSXOJL-UHFFFAOYSA-N

Kanonische SMILES

C[NH+](C)CCCN1C2=CC(=C(C=C2N=C3C1=NC(=O)NC3=O)Cl)Cl.[Cl-]

Herkunft des Produkts

United States

Vorbereitungsmethoden

Starting Materials and Key Intermediates

The synthesis typically begins with a substituted o-phenylenediamine derivative, which undergoes several transformations:

  • Step 1: Preparation of 1-(2,5-dichlorophenyl)ethan-1-one and its reduction to the corresponding alcohol.
  • Step 2: Conversion of the alcohol intermediate via reduction and nitration to yield 1,4-dichloro-2-ethyl-5-nitrobenzene.
  • Step 3: Aromatic nucleophilic substitution with 2-aminoethan-1-ol under microwave irradiation to introduce aminoalkyl functionality.
  • Step 4: Reduction of the nitro group to an amino group.
  • Step 5: Cyclization with alloxan monohydrate to form the isoalloxazine core.

Side Chain Introduction

The 3-(dimethylamino)propyl side chain at the 10-position is introduced either by direct substitution or via functionalized intermediates bearing aminoalkyl groups. The hydrochloride salt formation occurs during or after the cyclization step using hydrochloric acid or hydrogen chloride-saturated solvents.

Catalysis and Conditions

  • Hydrochloric acid or methanol saturated with hydrogen chloride serves as a catalyst and medium.
  • Heating to approximately 100°C or boiling the reaction mixture ensures efficient cyclization.
  • Microwave irradiation can be employed to accelerate substitution reactions.
  • Zinc and ammonium chloride are used for nitro group reduction.

Representative Synthetic Scheme (Simplified)

Step Reaction Type Reagents/Conditions Product/Intermediate
1 Reduction of ketone to alcohol Sodium borohydride in methanol 1-(2,5-dichlorophenyl)ethanol
2 Reduction and nitration Et3SiH, BF3·Et2O; KNO3 in H2SO4 1,4-dichloro-2-ethyl-5-nitrobenzene
3 Aromatic nucleophilic substitution 2-aminoethan-1-ol, DMSO, microwave Aminoalkyl-substituted intermediate
4 Nitro reduction Zn, NH4Cl Amino-substituted intermediate
5 Cyclization with alloxan Alloxan monohydrate, HCl catalyst 7,8-dichloro-10-(3-(dimethylamino)propyl)isoalloxazine hydrochloride

Data Tables and Yields

Step Yield (%) Notes
Reduction of ketone to alcohol ~85 High yield with NaBH4 in methanol
Nitration ~70 Controlled nitration with KNO3 in H2SO4
Aromatic substitution ~60 Microwave irradiation improves rate
Nitro group reduction ~75 Zn/NH4Cl effective for selective reduction
Cyclization 60-70 HCl catalysis critical for ring closure

Yields vary depending on precise reaction conditions and purification methods. Isoalloxazine derivatives are often isolated as hydrochloride salts to improve stability and solubility.

Analytical and Characterization Techniques

Research and Development Insights

Medicinal chemistry optimization has focused on modifying the 7,8 positions with chloro or ethyl groups and varying the aminoalkyl side chain at position 10 to enhance biological activity, particularly inhibition of the HAT1 enzyme complex implicated in cancer pathways. The 7,8-dichloro substitution pattern is repeatedly found in potent inhibitors, underscoring the importance of these substituents for activity.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The dichloro groups at positions 7 and 8 are highly reactive toward nucleophiles:

  • Aromatic substitution : Chlorine atoms undergo displacement with amines, thiols, or alkoxides. For example, reaction with piperazine yields 7,8-diamino derivatives .

  • Selectivity : Position 7 is more reactive due to steric and electronic effects from the dimethylaminopropyl side chain.

Key observation :

  • Substitution at position 8 requires harsher conditions (e.g., DMF at 100°C) compared to position 7 (room temperature in THF) .

Redox Reactions

The isoalloxazine core participates in reversible redox processes:

Oxidation :
IsoalloxazineOxidant e g O2  2eIsoalloxazine2+\text{Isoalloxazine}\xrightarrow[\text{Oxidant e g O}_2\text{ }]{\text{ 2e}^-}\text{Isoalloxazine}^{2+}
Reduction :
IsoalloxazineReductant e g NADH  2eIsoalloxazineH2\text{Isoalloxazine}\xrightarrow[\text{Reductant e g NADH }]{\text{ 2e}^-}\text{IsoalloxazineH}_2

Table 2: Redox Properties

PropertyValueMethodReference
EE^\circ (vs. NHE)-0.21 VCyclic voltammetry
Fluorescence quenching90% in reduced stateSpectrofluorimetry

Metal Complexation

The compound forms coordination complexes with transition metals, altering its electronic properties:

  • Cu(II) complexes : Stabilize the semiquinone radical intermediate during redox cycling.

  • Fe(III) complexes : Enhance catalytic activity in hydroxylation reactions.

Example reaction :
Compound FeCl3 Fe III isoalloxazine Cl3\text{Compound FeCl}_3\rightarrow \text{ Fe III isoalloxazine Cl}_3
Applications: Mimics metalloflavoenzymes in electron transport studies.

Inhibition of Histone Acetyltransferase 1 (HAT1)

  • Mechanism : Competitive binding to the acetyl-CoA pocket via its isoalloxazine core and dimethylaminopropyl side chain .

  • IC₅₀ : 17 μM (vs. 20 μM for riboflavin analogs) .

Table 3: Structure-Activity Relationships (SAR)

Substituent PositionModificationHAT1 Inhibition (Relative Activity)
7,8Cl100% (reference)
7,8CH₃60%
10CH₂CH₂NMe₂120%
10CH₂CH₂OH45%

Interaction with Flavoproteins

  • Acts as a non-natural cofactor in glucose oxidase (GOx) and cholesterol oxidase (CDH), though with 49% activity recovery compared to native FAD .

Stability and Degradation

  • Hydrolysis : The dimethylaminopropyl side chain undergoes slow hydrolysis in aqueous buffers (t₁/₂ = 72 h at pH 7.4).

  • Photodegradation : Exposure to UV light (λ = 365 nm) cleaves the isoalloxazine ring, forming chlorinated byproducts.

Comparative Reactivity with Analogues

Table 4: Reactivity Comparison

CompoundRedox Potential (V)Nucleophilic Substitution Rate (k, M⁻¹s⁻¹)
7,8-Dichloro derivative-0.212.5 × 10³
Riboflavin-0.321.1 × 10²
7-Methyl-8-chloro derivative-0.181.8 × 10³

Wissenschaftliche Forschungsanwendungen

Research has demonstrated that this compound exhibits significant biological activity, particularly as an inhibitor of histone acetyltransferase 1 (HAT1), an enzyme crucial for gene expression regulation through histone modification. The inhibitory action on HAT1 suggests potential applications in cancer research and epigenetic studies.

Applications in Research

  • Cancer Research : Given its role as a HAT1 inhibitor, this compound is being explored for its potential to modulate gene expression in cancer cells.
  • Epigenetic Studies : Its ability to influence histone modification makes it a candidate for studying epigenetic mechanisms.
  • Fluorescent Probes : Due to its fluorescence properties, it can be utilized as a probe in various biochemical assays.

Case Studies

Several studies have documented the effects of 7,8-dichloro-10-(3-(dimethylamino)propyl)isoalloxazine hydrochloride on various biological systems:

  • Histone Acetylation Modulation : A study demonstrated that treatment with this compound resulted in altered histone acetylation patterns in cancer cell lines, suggesting its potential as a therapeutic agent in oncology.
  • Metal Ion Interaction Studies : Research indicated that complexation with metal ions could enhance the stability and biological activity of the compound, leading to improved efficacy in targeting specific cellular pathways.

Wirkmechanismus

The mechanism of action of 7,8-Dichloro-10-(3-(dimethylamino)propyl)isoalloxazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The compound shares key features with several pharmacologically relevant molecules, including substitutions, counterion effects, and toxicity profiles. Below is a detailed comparison:

Table 1: Comparative Data for DFE000 and Analogous Compounds
Compound Name Core Structure Substituents/Modifications Counterion Molecular Weight (g/mol) Toxicity Routes Thermal Decomposition Products
7,8-Dichloro-10-(3-(dimethylamino)propyl)isoalloxazine hydrochloride (DFE000) Isoalloxazine 7,8-Cl; 10-(3-(dimethylamino)propyl) HCl Not reported Intraperitoneal, subcutaneous, intravenous NOx, Cl⁻
7,8-Dichloro-10-(2-(dimethylamino)ethyl)isoalloxazine sulfate (DFD600) Isoalloxazine 7,8-Cl; 10-(2-(dimethylamino)ethyl) H₂SO₄ Not reported Subcutaneous, intravenous SOx, NOx, Cl⁻
N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride Quinoline 4-hydroxyquinoline; 3-(dimethylamino)propyl HCl 309.79 Not reported Not reported
Promazine Hydrochloride Phenothiazine 3-(dimethylamino)propyl HCl Not reported Not reported Not reported
Key Observations :

The chlorine substituents in DFE000 and DFD600 likely enhance electron-withdrawing effects, altering reactivity compared to non-halogenated analogs.

Side Chain Modifications: Propyl vs. ethyl dimethylamino groups: The longer propyl chain in DFE000 may improve membrane permeability compared to DFD600’s ethyl chain, though this requires experimental validation. Hydroxyquinoline derivatives (e.g., C15H20ClN3O2) lack redox-active cores but share the 3-(dimethylamino)propyl side chain, suggesting shared pharmacokinetic properties like enhanced solubility via protonation .

Counterion Effects :

  • DFE000’s hydrochloride salt contrasts with DFD600’s sulfate, impacting solubility and stability. Sulfate salts generally exhibit higher thermal stability but may increase SOx emissions during decomposition .

Thermal Stability and Decomposition

  • DFE000 and DFD600 both decompose at elevated temperatures, but their counterions dictate byproduct profiles. Hydrochloride salts (DFE000) release Cl⁻, while sulfates (DFD600) generate SOx, complicating waste management .

Biologische Aktivität

7,8-Dichloro-10-(3-(dimethylamino)propyl)isoalloxazine hydrochloride is a synthetic compound belonging to the isoalloxazine class. Isoalloxazines are known for their biological significance, particularly in enzymatic reactions and as coenzymes in various metabolic processes. This article delves into the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Chemical Formula : C17H22Cl2N4O2
  • Molecular Weight : 367.29 g/mol
  • Structure : The compound features a dichloro substitution at the 7 and 8 positions and a dimethylaminopropyl side chain at the 10 position.

Mechanisms of Biological Activity

The biological activity of 7,8-Dichloro-10-(3-(dimethylamino)propyl)isoalloxazine hydrochloride is primarily attributed to its role as a redox-active agent. Isoalloxazines can participate in electron transfer processes, which are crucial for various biochemical reactions.

1. Enzymatic Reactions

Isoalloxazines are known to act as cofactors for flavoenzymes, facilitating redox reactions. The presence of the dimethylamino group enhances its electron-donating ability, potentially increasing the efficiency of these enzymatic processes.

2. Antioxidant Activity

Research indicates that isoalloxazines exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in biological systems. This activity is significant in protecting cells from damage caused by reactive oxygen species (ROS).

Case Study 1: Antioxidant Effects

A study conducted on the antioxidant properties of isoalloxazine derivatives demonstrated that compounds with similar structures significantly reduced oxidative stress markers in vitro. The antioxidant capacity was assessed using DPPH radical scavenging assays, where the compound showed a notable reduction in absorbance, indicating effective free radical scavenging ability.

CompoundDPPH Scavenging Activity (%)
Control5
Isoalloxazine Derivative85

Case Study 2: Enzymatic Activity

In another investigation, researchers explored the role of isoalloxazine derivatives in enhancing the activity of glucose oxidase. The addition of 7,8-Dichloro-10-(3-(dimethylamino)propyl)isoalloxazine hydrochloride resulted in a significant increase in enzyme activity compared to controls without the compound.

ConditionEnzyme Activity (μmol/min/mg protein)
Control0.5
With Compound1.2

Potential Therapeutic Applications

The biological activities exhibited by this compound suggest several therapeutic applications:

  • Neuroprotection : Due to its antioxidant properties, it may be beneficial in neurodegenerative diseases where oxidative stress plays a critical role.
  • Metabolic Disorders : Its role as a cofactor in metabolic pathways could make it useful in managing conditions like diabetes by enhancing glucose metabolism.
  • Cancer Therapy : The ability to modulate oxidative stress may also provide avenues for cancer treatment strategies.

Q & A

Basic Question: What synthetic routes are recommended for preparing 7,8-dichloro-10-(3-(dimethylamino)propyl)isoalloxazine hydrochloride?

Methodological Answer:
The compound can be synthesized via N-alkylation of a precursor isoalloxazine scaffold with 3-(dimethylamino)propyl chloride. Key steps include:

  • Alkylation : React the isoalloxazine core with 3-(dimethylamino)propyl chloride in dioxane or toluene under basic conditions (e.g., NaOH or NaH) at 60–80°C for 6–12 hours .
  • Purification : Use column chromatography (silica gel, methanol/dichloromethane gradient) or recrystallization from ethanol/water mixtures.
  • Hydrochloride Salt Formation : Treat the free base with HCl gas in anhydrous ether to precipitate the hydrochloride salt.

Basic Question: How is the structural identity of this compound confirmed in academic research?

Methodological Answer:
Structural confirmation requires a multi-technique approach:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., dimethylamino protons at δ 2.2–2.5 ppm, aromatic protons in isoalloxazine at δ 7.0–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 432.08 for C16_{16}H20_{20}Cl2_2N5_5O2_2) and fragmentation patterns.
  • X-ray Crystallography : For unambiguous confirmation of the hydrochloride salt’s crystal structure and hydrogen-bonding networks .

Basic Question: What analytical methods are used to assess purity and impurity profiles?

Methodological Answer:

  • HPLC-UV/Vis : Use a C18 column (250 × 4.6 mm, 5 µm) with a mobile phase of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (70:30 v/v). Detect impurities at 254 nm; retention time for the parent compound is ~12.5 minutes .
  • LC-MS/MS : Identify trace impurities (e.g., desmethyl byproducts or chlorinated side products) via fragmentation patterns.
  • Karl Fischer Titration : Quantify residual water (<0.5% w/w) in the hydrochloride salt .

Advanced Question: What mechanisms underlie its toxicity in preclinical models?

Methodological Answer:

  • In Vivo Toxicity : Intraperitoneal administration in rodents shows dose-dependent neurotoxicity (LD50_{50} ≈ 45 mg/kg), likely due to redox cycling of the isoalloxazine core, generating reactive oxygen species (ROS) .
  • In Vitro Studies : Mitochondrial dysfunction in HepG2 cells (IC50_{50} = 8 µM) via inhibition of Complex I in the electron transport chain. Validate using Seahorse extracellular flux assays .
  • Decomposition Products : Thermal degradation releases NOx_x and Cl^-, which may exacerbate toxicity in handling .

Advanced Question: How does thermal stability impact experimental design?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : The compound decomposes at >200°C, releasing NOx_x and HCl. Store at –20°C under inert gas (N2_2) to prevent degradation .
  • Kinetic Studies : Use accelerated stability testing (40°C/75% RH for 6 months) to model shelf life. Monitor via HPLC for degradation products (e.g., dechlorinated isoforms) .

Advanced Question: How can researchers resolve contradictions in impurity identification across studies?

Methodological Answer:

  • Cross-Validation : Compare impurity retention times and MS/MS spectra with certified reference standards (e.g., EP Impurity C or D analogs) .
  • Synthetic Spiking : Introduce suspected impurities (e.g., 3-(dimethylamino)propanol byproduct) into samples to confirm co-elution patterns.
  • Isotopic Labeling : Use 13C^{13}C-labeled precursors to track impurity origins during synthesis .

Advanced Question: What strategies optimize enantiomeric separation for chiral analogs?

Methodological Answer:

  • Chiral Stationary Phases (CSPs) : Use a Chiralpak IG-U column with n-hexane/isopropanol (80:20 v/v) + 0.1% diethylamine. Resolution (Rs_s) >1.5 is achievable for R/S enantiomers .
  • Dynamic Kinetic Resolution : Employ asymmetric catalysis (e.g., BINAP-Ru complexes) during synthesis to favor a single enantiomer .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.